2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyph enyl)acetamide
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Overview
Description
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, multiple methoxy groups, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques, including purification through recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups results in amines.
Scientific Research Applications
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and amino groups are likely involved in binding to enzymes or receptors, modulating their activity. The methoxy groups may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide
- 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide
- 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl)acetamide lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. The presence of multiple methoxy groups and the triazole ring structure contribute to its potential as a versatile intermediate in synthetic chemistry and its promising biological activities.
Properties
Molecular Formula |
C20H23N5O5S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O5S/c1-27-14-8-13(9-15(10-14)28-2)22-18(26)11-31-20-24-23-19(25(20)21)12-5-6-16(29-3)17(7-12)30-4/h5-10H,11,21H2,1-4H3,(H,22,26) |
InChI Key |
HQVQFPBHTJWNPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)OC)OC)OC |
Origin of Product |
United States |
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